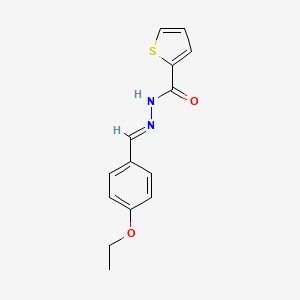
N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Etoxi-bencilideno)-2-tiofeno-carbohidrazida es un compuesto orgánico que pertenece a la clase de hidrazonas. Las hidrazonas se caracterizan por la presencia del grupo funcional R1R2C=NNH2.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N’-(4-etoxi-bencilideno)-2-tiofeno-carbohidrazida típicamente involucra la reacción de condensación entre 4-etoxi-benzaldehído y 2-tiofeno-carbohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. El esquema de reacción general es el siguiente:
- Disolver 4-etoxi-benzaldehído y 2-tiofeno-carbohidrazida en etanol.
- Calentar la mezcla bajo reflujo durante varias horas.
- Enfriar la mezcla de reacción a temperatura ambiente.
- Filtrar el producto precipitado y lavar con etanol frío.
- Secar el producto bajo presión reducida.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-(4-etoxi-bencilideno)-2-tiofeno-carbohidrazida no están bien documentados, los principios generales de la síntesis de hidrazonas se pueden aplicar. La producción industrial probablemente involucre la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(4-Etoxi-bencilideno)-2-tiofeno-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de tiofeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en reacciones de sustitución en condiciones básicas o ácidas.
Productos principales
Oxidación: Derivados oxidados del anillo de tiofeno.
Reducción: Aminas correspondientes.
Sustitución: Derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción en la síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial como agente terapéutico debido a su capacidad para interactuar con objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de N’-(4-etoxi-bencilideno)-2-tiofeno-carbohidrazida no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o modulación de la actividad enzimática.
Interacción con el ADN: Afecta la expresión génica y los procesos celulares.
Modulación de las vías de señalización: Influencia las cascadas de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-Etoxi-bencilideno)-4-butil-anilina: Otra hidrazona con características estructurales similares.
N-(4-Metoxi-bencilideno)-4-butil-anilina: Un compuesto relacionado con un grupo metoxi en lugar de un grupo etoxi.
Unicidad
N’-(4-Etoxi-bencilideno)-2-tiofeno-carbohidrazida es único debido a la presencia de las unidades etoxi-bencilideno y tiofeno-carbohidrazida.
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
Clave InChI |
XFVGBUGPKZIHDQ-XNTDXEJSSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
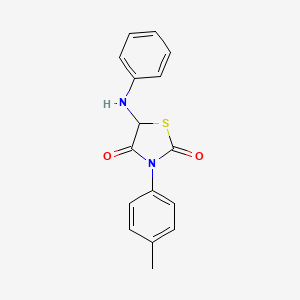
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
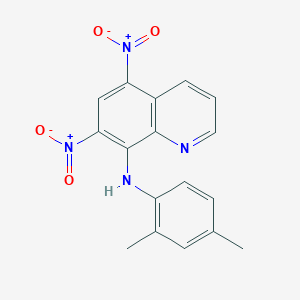
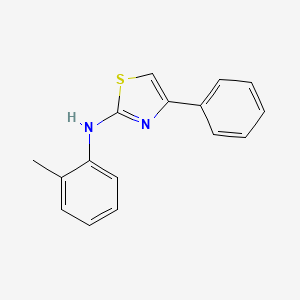
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
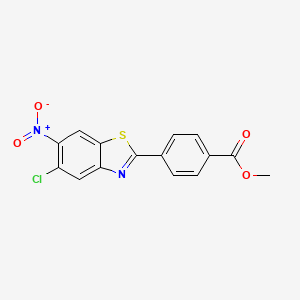
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
